molecular formula C11H10ClNO2S B13633662 8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide

8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide

Cat. No.: B13633662
M. Wt: 255.72 g/mol
InChI Key: RXOLTSGCTMXIMV-UHFFFAOYSA-N
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Description

8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide is a chemical compound with the molecular formula C11H10ClNO2S. This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity. Detailed reaction conditions and specific reagents used in these synthetic routes are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It may be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C11H10ClNO2S

Molecular Weight

255.72 g/mol

IUPAC Name

8-chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide

InChI

InChI=1S/C11H10ClNO2S/c12-7-1-2-10-8(5-7)9-6-16(14,15)4-3-11(9)13-10/h1-2,5,13H,3-4,6H2

InChI Key

RXOLTSGCTMXIMV-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC2=C1NC3=C2C=C(C=C3)Cl

Origin of Product

United States

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